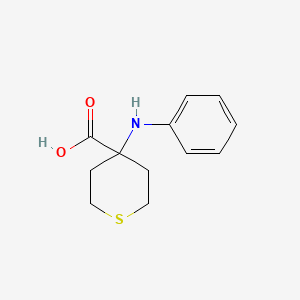
Butedronate tetrasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butedronate tetrasodium, also known as butedronic acid tetrasodium salt, is a bisphosphonate compound primarily used as a diagnostic agent in bone scintigraphy. It is a radiopharmaceutical marked with technetium-99m for imaging purposes. The compound has the chemical formula C₅H₆Na₄O₁₀P₂ and a molecular weight of approximately 380.0 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butedronate tetrasodium involves the reaction of butedronic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where butedronic acid is dissolved and then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is then reconstituted with a radiolabeling agent for diagnostic use .
Analyse Chemischer Reaktionen
Types of Reactions
Butedronate tetrasodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly technetium-99m, for use in radiopharmaceutical applications.
Common Reagents and Conditions
Technetium-99m: Used for radiolabeling in diagnostic imaging.
Sodium hydroxide: Utilized in the synthesis to neutralize butedronic acid.
Aqueous medium: The reactions typically occur in water to facilitate dissolution and reaction
Major Products Formed
Technetium-99m-labeled butedronate: The primary product used in bone scintigraphy.
Hydrolysis products: Various phosphonic acid derivatives formed under hydrolytic conditions.
Wissenschaftliche Forschungsanwendungen
Butedronate tetrasodium has several scientific research applications, including:
Diagnostic Imaging: Used in bone scintigraphy to detect areas of altered osteogenesis, such as bone metastases, fractures, and other bone disorders
Cancer Research: Employed in the detection and monitoring of bone metastases in cancer patients.
Osteoporosis Studies: Used to study bone density and the effects of osteoporosis treatments.
Radiopharmaceutical Development: Serves as a model compound for developing new radiopharmaceuticals for diagnostic and therapeutic purposes.
Wirkmechanismus
Butedronate tetrasodium exerts its effects by binding to hydroxyapatite in bone tissue. The technetium-99m-labeled compound is preferentially taken up by areas of high bone turnover, allowing for the visualization of bone abnormalities through scintigraphy. The molecular targets include bone mineral surfaces, where the compound binds and accumulates, providing a clear image of bone structure and pathology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Medronate: Another bisphosphonate used in bone scintigraphy.
Oxidronate: A bisphosphonate with similar diagnostic applications.
Zoledronate: Used for both diagnostic imaging and therapeutic purposes in bone diseases
Uniqueness
Butedronate tetrasodium is unique due to its specific binding affinity for bone tissue and its use in radiopharmaceutical applications. Its ability to form stable complexes with technetium-99m makes it particularly valuable for diagnostic imaging. Additionally, its chemical structure allows for high solubility and bioavailability, enhancing its effectiveness in clinical settings .
Eigenschaften
CAS-Nummer |
97772-98-0 |
|---|---|
Molekularformel |
C5H6Na4O10P2 |
Molekulargewicht |
380.00 g/mol |
IUPAC-Name |
tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate |
InChI |
InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
WQVCHXLTSYVIPX-UHFFFAOYSA-J |
Kanonische SMILES |
C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)







![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)




